2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Overview
Description
“2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” is a chemical compound with the molecular formula C8H9Cl2N3 . It has an average mass of 218.083 Da and a monoisotopic mass of 217.017349 Da .
Molecular Structure Analysis
The molecular structure of “2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” consists of 8 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” include a density of 1.359g/cm3, a boiling point of 372.6°C at 760 mmHg, a flashing point of 179.2°C, and a vapor pressure of 9.49E-06mmHg at 25°C . Its refractive index is 1.566 .
Scientific Research Applications
- Results/Outcomes : Some derivatives exhibit promising anti-cancer, anti-inflammatory, or anti-infective properties. Quantitative data includes IC50 values, binding affinities, and pharmacokinetic parameters .
- Results/Outcomes : Some derivatives show promising PARP inhibition, potentially enhancing the efficacy of cancer treatments .
- Results/Outcomes : Successful synthesis of diverse compounds with potential applications in materials science, pharmaceuticals, or agrochemicals .
- Results/Outcomes : Insights into reactivity patterns, stability, and potential applications in materials science or catalysis .
- Results/Outcomes : Identification of derivatives with specific biological activities (e.g., kinase inhibition, anti-inflammatory effects) and potential therapeutic relevance .
Medicinal Chemistry and Drug Development
PARP Inhibition
Organic Synthesis and Intermediates
Heterocyclic Chemistry
Biological Activity Screening
Materials Science and Organic Electronics
properties
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKAUNFZLPMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672135 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
CAS RN |
635698-50-9 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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